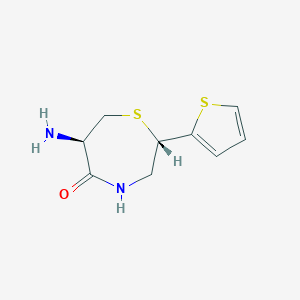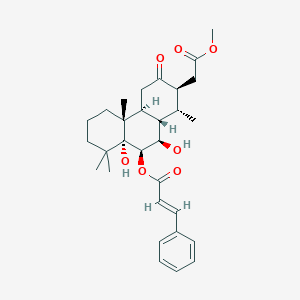
Pulcherralpin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pulcherralpin is a natural compound found in various plant species, including Pulicaria undulata, which is a member of the Asteraceae family. It has been gaining attention in the scientific community due to its potential therapeutic properties. Pulcherralpin has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Cassae-type Diterpenes from Seeds of Caesalpinia Minax
Research has identified Pulcherralpin among fifteen cassaen-type diterpenes isolated from the seeds of C. minax. These compounds were isolated using various chromatographic techniques and identified based on spectroscopic data (Sun et al., 2015).
Antiparasitic Plant Metabolite Pulchrol
Studies have shown Pulchrol, a natural benzochromene isolated from Bourreria pulchra, possesses potent antiparasitic activity towards Leishmania and Trypanozoma species. Pulchrol and its analogues, including Pulcherral, were synthesized and assayed for their antiparasitic activity and selectivity index (Terrazas et al., 2020).
Pulcherrimin Production by Bacillus Licheniformis DW2
Pulcherrimin, identified as a biocontrol agent produced by microorganisms, has applications in agriculture, medicine, and food. Bacillus licheniformis DW2 was studied for its ability to produce pulcherrimin, with a focus on optimizing the medium for production. This research contributes to the high-level production of pulcherrimin (Li et al., 2017).
Biosynthesis of Pulcherriminic Acid in Bacillus
Pulcherriminic acid, found in Bacillus and yeast, chelates Fe3+ to produce pulcherrimin, thereby inhibiting the growth of other microorganisms by competing for environmental iron ions. Understanding the biosynthetic pathway and gene regulation in Bacillus for pulcherriminic acid synthesis could enhance its industrial production and application in various industries (Yuan et al., 2020).
Propiedades
Número CAS |
105389-29-5 |
|---|---|
Nombre del producto |
Pulcherralpin |
Fórmula molecular |
C30H40O7 |
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
[(1R,2S,4aS,4bR,8aR,9R,10R,10aS)-8a,10-dihydroxy-2-(2-methoxy-2-oxoethyl)-1,4b,8,8-tetramethyl-3-oxo-1,2,4,4a,5,6,7,9,10,10a-decahydrophenanthren-9-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H40O7/c1-18-20(16-24(33)36-5)22(31)17-21-25(18)26(34)27(30(35)28(2,3)14-9-15-29(21,30)4)37-23(32)13-12-19-10-7-6-8-11-19/h6-8,10-13,18,20-21,25-27,34-35H,9,14-17H2,1-5H3/b13-12+/t18-,20-,21-,25-,26+,27+,29+,30+/m0/s1 |
Clave InChI |
QDVSQQYDMLUPGR-OFYFIDOVSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)C[C@H]2[C@H]1[C@H]([C@H]([C@@]3([C@@]2(CCCC3(C)C)C)O)OC(=O)/C=C/C4=CC=CC=C4)O)CC(=O)OC |
SMILES |
CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC |
SMILES canónico |
CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC |
Sinónimos |
pulcherralpin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



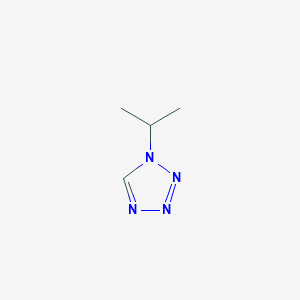



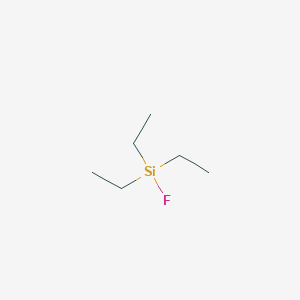
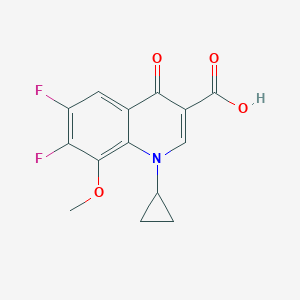

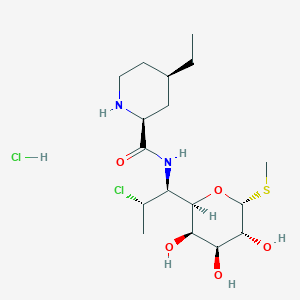
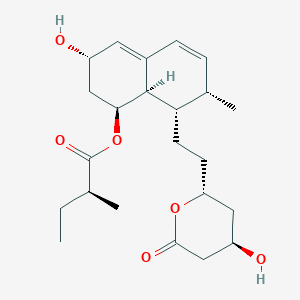
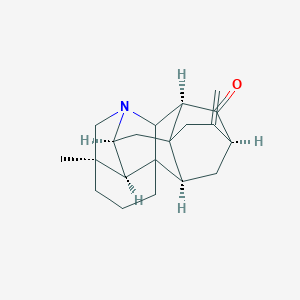
![2,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B20422.png)
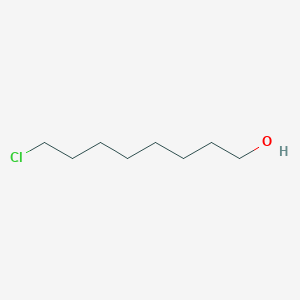
![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
